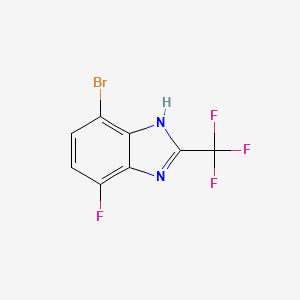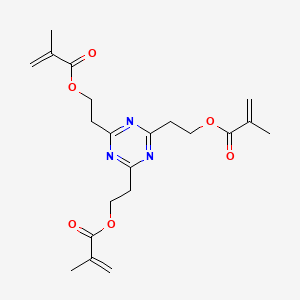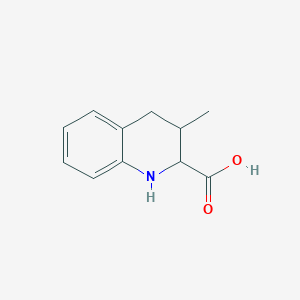
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by functionalization at the desired positions. For instance, the reduction of 2-methylquinoline-3-carboxylic acid esters using sodium tetrahydroborate in acetic acid yields the corresponding tetrahydroquinoline derivatives .
Industrial Production Methods
Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and functional group transformations. The choice of method depends on the availability of starting materials and the desired scale of production .
化学反応の分析
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
2-Methylquinoline-3-carboxylic acid: Used as an intermediate in the synthesis of various quinoline derivatives.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
3-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-5,7,10,12H,6H2,1H3,(H,13,14) |
InChIキー |
VMDNWQYOHVRDRD-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


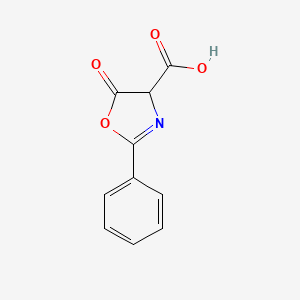
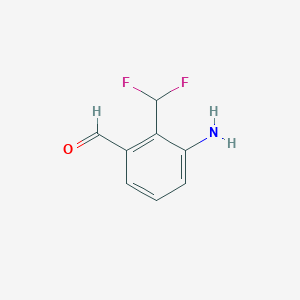

![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
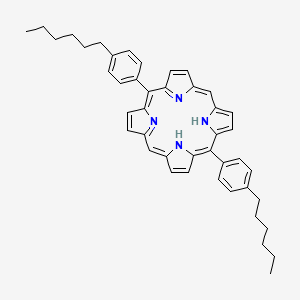
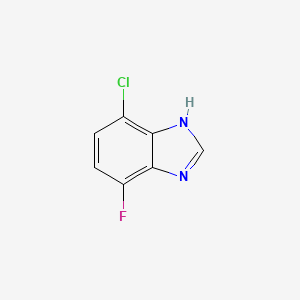
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
